Enzyme Inhibition Selectivity
2-M-tolyl-oxazole-4-carbaldehyde exhibits a distinct enzyme inhibition profile compared to its analogs, characterized by weak or negligible activity against a panel of enzymes where other oxazole derivatives may show potent inhibition. Specifically, it demonstrates IC50 values >1,000,000 nM against rabbit aldehyde oxidase 1 and bovine catalase, and an IC50 of 520,000 nM against mushroom tyrosinase (polyphenol oxidase 2) [1]. This lack of strong inhibition against these specific targets can be a critical advantage in screening campaigns where off-target effects on AOX or catalase must be minimized. In contrast, other oxazole-4-carbaldehyde derivatives, such as those with para-bromo substitution, are known to exhibit different reactivity and biological profiles due to the strong electron-withdrawing effects of halogen substituents .
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | >1,000,000 nM (Rabbit AOX1); 520,000 nM (Mushroom Tyrosinase); >1,000,000 nM (Bovine Catalase) |
| Comparator Or Baseline | Para-bromo analog: 2-(4-Bromo-phenyl)-oxazole-4-carbaldehyde; No direct IC50 data available in this assay, but structurally distinct. |
| Quantified Difference | Target compound exhibits very weak (mM-range) inhibition of the tested enzymes, confirming it is not a potent inhibitor of these targets. |
| Conditions | In vitro enzyme inhibition assays: Rabbit liver cytosol AOX1; Agaricus bisporus tyrosinase; Bovine liver catalase. |
Why This Matters
The confirmed lack of potent inhibition against these specific enzymes (AOX1, catalase, tyrosinase) reduces the likelihood of these particular off-target activities in primary screens, allowing researchers to prioritize 2-M-tolyl-oxazole-4-carbaldehyde for targets where such selectivity is desired.
- [1] BindingDB. (n.d.). BDBM50486235 CHEMBL2228307. Enzyme Inhibition Constant Data. View Source
